molecular formula C8H3F7O3S B1446080 2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate CAS No. 1446016-79-0

2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate

Cat. No. B1446080
CAS RN: 1446016-79-0
M. Wt: 312.16 g/mol
InChI Key: ANAUWUJJJCCVHU-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)phenol is an organic fluorinated building block . It is a clear colorless to orange liquid .


Synthesis Analysis

There are several methods for the synthesis of 2-Fluoro-5-(trifluoromethyl)phenol. One method involves functionalization via lithiation and reaction with electrophiles . Another method involves selective rhodium-catalyzed conjugate addition reactions .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-(trifluoromethyl)phenol is C7H4F4O . The InChI code is 1S/C8H6F4O/c9-7-2-1-6 (8 (10,11)12)3-5 (7)4-13/h1-3,13H,4H2 .


Chemical Reactions Analysis

2-Fluoro-5-(trifluoromethyl)phenol can undergo various chemical reactions. For example, it can be functionalized via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .


Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)phenol has a boiling point of 146 °C and a density of 1.436 g/mL at 25 °C . Its refractive index is 1.439 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in this compound, is found in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in compounds can exhibit numerous pharmacological activities . Therefore, “2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate” could potentially be used in the synthesis of new pharmaceuticals.

Organic Synthesis

This compound could be used as a raw material in organic synthesis . The presence of the trifluoromethyl group and the fluorine atom could make it a valuable component in the synthesis of complex organic molecules.

Dye Industry

The compound could be utilized in the dye industry . The specific properties of the compound, such as its reactivity and the presence of the trifluoromethyl group, could make it useful in the creation of new dyes or the improvement of existing ones.

Preparation of Inhibitors

The compound could be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . This could be a significant application in the field of cancer research and treatment.

Functionalization via Lithiation

The compound could be used for functionalization via lithiation and reaction with electrophiles . This could be a valuable method in the synthesis of complex organic molecules.

Selective Rhodium-Catalyzed Conjugate Addition Reactions

The compound could be used in selective rhodium-catalyzed conjugate addition reactions . This could be a significant application in the field of catalysis and materials science.

Mechanism of Action

Target of Action

It is known that the compound is an organic fluorinated building block , which suggests that it may interact with a variety of biological targets depending on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate . .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7O3S/c9-5-2-1-4(7(10,11)12)3-6(5)18-19(16,17)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAUWUJJJCCVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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